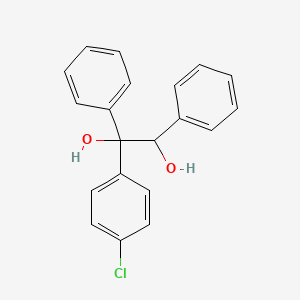
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of a chlorophenyl group and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of 4-chlorobenzophenone with phenylmagnesium bromide, followed by hydrolysis to yield the desired diol.
Aldol Condensation: Another synthetic route involves the aldol condensation of 4-chlorobenzaldehyde with benzaldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated ketone to the diol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to form the corresponding alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: The major product of reduction is 1-(4-chlorophenyl)-1,2-diphenylethane.
Substitution: Products vary based on the nucleophile used, such as 4-methoxyphenyl or 4-cyanophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for developing drugs with anti-inflammatory or anticancer properties.
Industry: In materials science, this compound can be used in the development of polymers and other advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding, which can influence molecular interactions and stability.
Comparaison Avec Des Composés Similaires
1,2-Diphenylethane-1,2-diol: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-1,2-diphenylethane-1,2-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol: The methoxy group introduces different electronic and steric effects compared to the chlorophenyl group.
Uniqueness: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity. This makes it valuable for specific synthetic applications and potential therapeutic uses.
Propriétés
Numéro CAS |
6324-58-9 |
|---|---|
Formule moléculaire |
C20H17ClO2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C20H17ClO2/c21-18-13-11-17(12-14-18)20(23,16-9-5-2-6-10-16)19(22)15-7-3-1-4-8-15/h1-14,19,22-23H |
Clé InChI |
UIPDCTGNHUMGGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


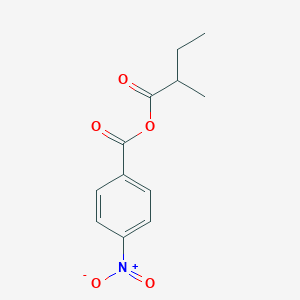


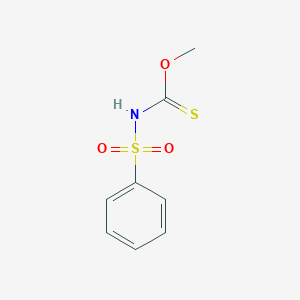
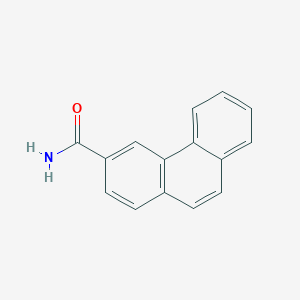
![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-methylacetamide](/img/structure/B14724665.png)


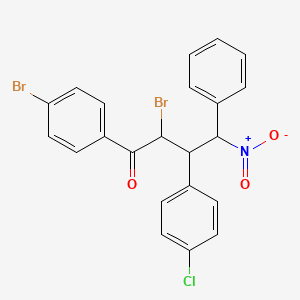
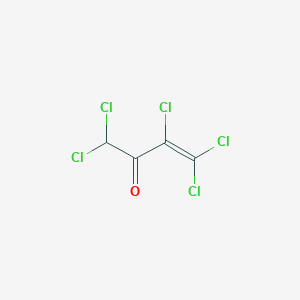
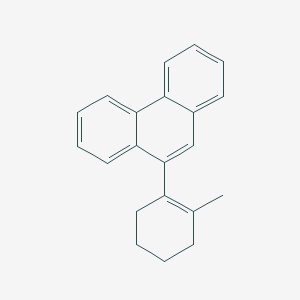
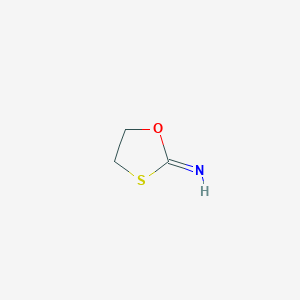

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
